Hexanoic anhydride
Overview
Description
Hexanoic anhydride, also known as hexanoic acid anhydride, is an organic compound with the chemical formula C₁₂H₂₂O₃. It is a derivative of hexanoic acid and is characterized by its anhydride functional group. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.
Mechanism of Action
Target of Action
Hexanoic anhydride, also known as caproic anhydride , primarily targets molecules such as water, alcohols, and amines . These molecules serve as nucleophiles, which are species that donate an electron pair to an electrophile to form a chemical bond.
Mode of Action
This compound interacts with its targets through a series of steps :
- Protonation : The carboxylate ion is protonated, leading to the formation of another molecule of carboxylic acid .
Biochemical Pathways
The reaction of this compound with nucleophiles can lead to the formation of carboxylic acids, esters, or amides . These products can participate in various biochemical pathways, depending on the specific cellular context .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (2143013 g/mol) , can influence its pharmacokinetic behavior.
Result of Action
The interaction of this compound with nucleophiles leads to the formation of carboxylic acids, esters, or amides . These products can have various molecular and cellular effects, depending on their specific chemical structures and the cellular context .
Biochemical Analysis
Molecular Mechanism
It is known that anhydrides like hexanoic anhydride can react with water to form carboxylic acids
Temporal Effects in Laboratory Settings
The rate constants and half-lives at 25 °C of this compound are: 14 min. (pH 4), 7 min. (pH 7) and 2 min. (pH 9) This suggests that this compound is relatively stable under these conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanoic anhydride can be synthesized through the dehydration of hexanoic acid. This process involves the removal of water molecules from two hexanoic acid molecules, resulting in the formation of this compound. The reaction typically requires a dehydrating agent such as phosphorus pentoxide or acetic anhydride to facilitate the removal of water.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting hexanoic acid with an acid chloride, such as thionyl chloride, to form the corresponding acid chloride. This intermediate is then reacted with a carboxylate salt to yield this compound. This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Hexanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hexanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a catalyst such as sulfuric acid.
Alcoholysis: Alcohols (e.g., methanol, ethanol) with a base catalyst like pyridine.
Aminolysis: Amines (e.g., ammonia, primary amines) under mild heating.
Major Products Formed:
Hydrolysis: Hexanoic acid.
Alcoholysis: Hexanoate esters.
Aminolysis: Hexanamide derivatives.
Scientific Research Applications
Hexanoic anhydride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to form esters and amides.
Biology: Employed in the modification of biomolecules, such as the synthesis of hexanoyl-modified chitosan nanoparticles.
Medicine: Involved in the preparation of prodrugs, such as acyclovir esters, which enhance the bioavailability of pharmaceutical compounds.
Industry: Used in the production of polymeric surfactants and other specialty chemicals.
Comparison with Similar Compounds
Hexanoic anhydride can be compared with other acid anhydrides, such as:
Acetic anhydride: More commonly used and less reactive than this compound.
Propanoic anhydride: Similar reactivity but differs in chain length and physical properties.
Butanoic anhydride: Shorter chain length, leading to different boiling points and solubility.
Uniqueness: this compound’s longer carbon chain compared to acetic and propanoic anhydrides provides it with unique physical properties, such as higher boiling points and different solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
hexanoyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHMTIRCAFTBDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC(=O)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870929 | |
Record name | Hexanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear slightly yellow liquid; [Acros Organics MSDS] | |
Record name | Hexanoic acid, anhydride | |
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URL | https://haz-map.com/Agents/14636 | |
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CAS No. |
2051-49-2 | |
Record name | Hexanoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hexanoic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.475 | |
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Record name | HEXANOIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG70Y8LTBY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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